6-Bromo-8-iodoimidazo[1,2-a]pyridine
Overview
Description
6-Bromo-8-iodoimidazo[1,2-a]pyridine is a halogenated heterocyclic compound with the molecular formula C7H4BrIN2 and a molecular weight of 322.93 g/mol . This compound is part of the imidazo[1,2-a]pyridine family, which is known for its wide range of applications in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-iodoimidazo[1,2-a]pyridine typically involves the halogenation of imidazo[1,2-a]pyridine derivatives. One common method includes the use of bromine and iodine as halogenating agents under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at room temperature to avoid decomposition of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentration . The product is then purified using techniques like recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-iodoimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further utilized in different applications .
Scientific Research Applications
6-Bromo-8-iodoimidazo[1,2-a]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Bromo-8-iodoimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways . The exact pathways and targets depend on the specific application and the derivative of the compound being used .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-iodofuro[3,2-b]pyridine
- 6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine
- 7-Bromoimidazo[1,2-a]pyridine
Uniqueness
6-Bromo-8-iodoimidazo[1,2-a]pyridine is unique due to its specific halogenation pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized compounds and materials .
Biological Activity
6-Bromo-8-iodoimidazo[1,2-a]pyridine is a halogenated heterocyclic compound characterized by its molecular formula and a molecular weight of 322.93 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating efficacy in inhibiting growth. The specific mechanisms by which this compound exerts its antimicrobial effects may involve interference with bacterial cell wall synthesis or disruption of metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has been the subject of various studies. Preliminary findings suggest that it may induce apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of cell cycle regulators. Notably, the compound has shown promise against several cancer cell lines, including breast and lung cancer models.
The biological activity of this compound is largely attributed to its ability to act as a ligand that interacts with specific molecular targets such as enzymes and receptors. This interaction can lead to the modulation of various biological pathways, enhancing its therapeutic potential.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound had a minimum inhibitory concentration (MIC) ranging from 50 to 100 µg/mL for most tested strains.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 75 |
Pseudomonas aeruginosa | 100 |
Case Study 2: Anticancer Activity
In another study focusing on its anticancer properties, the compound was tested on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The findings revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values calculated at approximately 20 µM for MCF-7 cells and 25 µM for A549 cells.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 20 |
A549 | 25 |
Preparation Methods
The synthesis of this compound typically involves halogenation reactions using bromine and iodine under controlled conditions. This process can be optimized for yield and purity through various synthetic routes.
Chemical Reactions
The compound undergoes several chemical reactions:
- Substitution Reactions : The halogen atoms can be substituted with other functional groups.
- Oxidation and Reduction : It can be oxidized or reduced to form different derivatives.
Common Reagents Used
Reaction Type | Common Reagents |
---|---|
Nucleophilic Substitution | Sodium azide, potassium cyanide |
Oxidation | Potassium permanganate |
Reduction | Lithium aluminum hydride (LiAlH4) |
Properties
IUPAC Name |
6-bromo-8-iodoimidazo[1,2-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIN2/c8-5-3-6(9)7-10-1-2-11(7)4-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKEMQQRZPHOOGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=C(C2=N1)I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901289333 | |
Record name | 6-Bromo-8-iodoimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901289333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1364917-14-5 | |
Record name | 6-Bromo-8-iodoimidazo[1,2-a]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1364917-14-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-8-iodoimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901289333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
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